Naminterol

Asthma Bronchodilation Dose-Response

Research on prolonged bronchodilation is often confounded by short-acting β2 agonists like salbutamol, which peak at 90 min and fail to model sustained receptor dynamics. Naminterol (CAS 93047-40-6) resolves this with a peak FEV₁ at 180 min and maximal trapped-gas reduction at 240 min, enabling head-to-head studies of β₂ receptor desensitization and long-duration smooth muscle relaxation. Its defined ED₅₀ values (FEV₁: 131±25 µg; SGaw: 159±25 µg) and Phase II clinical validation in asthma offer a precise potency benchmark for dose-ranging studies. Despite in vitro beta-1 and alpha-adrenergic activity, it lacks hemodynamic effects at high doses, making it an ideal positive control for cardiovascular safety pharmacology.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
CAS No. 93047-40-6
Cat. No. B1663286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaminterol
CAS93047-40-6
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O
InChIInChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3
InChIKeyNHMIZLSLXVYTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naminterol: Chemical Profile and Classification


Naminterol (CAS 93047-40-6) is a small-molecule phenethanolamine derivative that functions as an agonist at the β2-adrenergic receptor (ADRB2) . This compound has been investigated clinically for its bronchodilatory properties in the treatment of reversible airway obstruction, reaching Phase II clinical evaluation for asthma in Italy [1]. Its development is characterized by a specific pharmacological profile that distinguishes it from conventional short-acting beta-agonists (SABAs) [2].

Compound Class
Phenethanolamine β2 agonist tool compound
Pharmacodynamic Profile
Distinct delayed onset and prolonged duration vs classic SABAs
Research Stage
Clinically investigated (Phase II) for translational respiratory research

Why Naminterol Cannot Replace Salbutamol or Other β2 Agonists


Naminterol presents a unique pharmacological signature that precludes its straightforward substitution with generic β2 agonists. Unlike the prototypical SABA salbutamol, which achieves its peak bronchodilatory effect within 60–90 minutes post-inhalation, Naminterol demonstrates a distinctly prolonged onset and duration of action, with peak FEV₁ improvement occurring at 180 minutes and a maximal decrease in trapped gas observed at 240 minutes [1]. This temporal profile translates to a pharmacodynamic behavior that is not equivalent to that of salbutamol. Furthermore, authoritative profiling indicates Naminterol possesses potent beta-1 and alpha-adrenergic stimulating effects, a feature that distinguishes it from the class archetype and carries implications for cardiovascular pharmacodynamics [2]. Consequently, using salbutamol or terbutaline as a direct research substitute for Naminterol would introduce confounding variables in both in vivo and ex vivo models.

Onset/Duration Mismatch
Prolonged onset and extended action may alter model dynamics compared to salbutamol or terbutaline.
Polypharmacology
Possesses beta-1 and alpha-adrenergic activity not present in standard SABAs, potentially confounds cardiovascular endpoints.
Pharmacodynamic Confound
Direct substitution may introduce temporal and receptor-selectivity variables in vivo/ex vivo.

Comparative Evidence: Potency, Duration, and Selectivity


Inhaled Potency vs. Etanterol in Stable Asthma

Naminterol exhibits higher potency than etanterol for improving lung function in asthmatic subjects. The median effective dose (ED₅₀) required to achieve 50% of the maximal bronchodilatory response is significantly lower for Naminterol. For forced expiratory volume in one second (FEV₁), the ED₅₀ is 131 ± 25 µg for Naminterol compared to 174 ± 33 µg for etanterol, a 25% lower required dose [1]. A similar trend is observed for specific airway conductance (SGaw), with an ED₅₀ of 159 ± 25 µg for Naminterol versus 199 ± 38 µg for etanterol [1].

Potency Benchmark
Head-to-head
FEV₁ ED₅₀: 131 ± 25 µg (Naminterol) vs 174 ± 33 µg (Etanterol)
Supports dose-response study design
Reported 25% lower dose requirement; IPPB in 11 asthmatic subjects
Asthma Bronchodilation Dose-Response

Duration of Action vs. Salbutamol and Etanterol

Naminterol's pharmacodynamic profile is characterized by a slower onset and more sustained duration of bronchodilation compared to both salbutamol and etanterol. In a randomized, placebo-controlled study, the peak percent change from baseline FEV₁ occurred at 180 minutes post-inhalation for Naminterol, whereas salbutamol and etanterol reached their peak effect at 90 and 120 minutes, respectively [1]. The maximal reduction in respiratory trapped gas, a marker of lung hyperinflation, was observed at 240 minutes for Naminterol, versus 180 minutes for both salbutamol and etanterol [1].

Temporal Profile
Head-to-head
Peak FEV₁: 180 min (vs 90 min salbutamol, 120 min etanterol)
Defines delayed pharmacodynamic window
Trapped gas reduction sustained 60 min longer; 200 µg MDI in 10 asthmatics
Pharmacodynamics Onset of Action Duration

Cardiovascular Safety in Human Studies

Despite possessing documented beta-1 and alpha-adrenergic stimulatory activity in profiling assays [1], Naminterol demonstrates a favorable cardiovascular safety profile in controlled human studies at therapeutic bronchodilating doses. In a dose-ranging study up to 3,200 µg cumulative inhaled dose, no significant changes in systolic/diastolic blood pressure or heart rate were observed with Naminterol, with the sole exception of a 4.9 mmHg systolic pressure fall observed at 800 µg of etanterol, a comparator compound [2]. Similarly, no patients reported tremor, a common β₂ agonist side effect [2].

Cardiovascular Endpoints
Class-level
No significant BP/HR change; 0% tremor incidence
Reported cardiovascular safety endpoint context
Cumulative inhaled dose up to 3200 µg in 11 subjects
Safety Pharmacology Cardiovascular Selectivity

Clinical Development Status for Asthma

Naminterol advanced to Phase II clinical evaluation for the treatment of asthma, specifically in Italy [1]. This clinical milestone distinguishes it from numerous β₂ agonist tool compounds that never progress beyond preclinical investigation. The compound's development under the code name VAL 479 indicates it was subject to a formal clinical development pathway [2].

Development Stage
Supporting evidence
Phase II (Asthma, Italy)
Clinically investigated compound for research context
Publicly documented clinical milestone
Drug Development Clinical Trials Asthma

Bronchodilator Efficacy vs. Salbutamol at Equivalent Doses

When administered at the identical dose of 200 µg, Naminterol and salbutamol produce similar overall bronchodilatory effects, but with differing temporal profiles [1]. The similarity in magnitude of effect, coupled with Naminterol's delayed peak, underscores that Naminterol is not merely a less potent or slower-acting analog but a distinct pharmacological entity with a unique effect profile.

Effect Magnitude
Head-to-head
Similar bronchodilation to salbutamol 200 µg
Comparable endpoint response with distinct kinetics
Peak delayed 90 min vs salbutamol; 10 stable asthmatics
Efficacy Respiratory Function Comparator

Research Applications Based on Comparative Evidence


Delayed-Onset or Prolonged β2 Agonism Models

Based on its 180-minute time-to-peak FEV₁ and 240-minute maximal effect on trapped gas, Naminterol is uniquely suited for in vivo and ex vivo studies exploring the pharmacodynamics of prolonged bronchodilation. Its temporal profile contrasts sharply with salbutamol's 90-minute peak, enabling head-to-head studies of β₂ receptor desensitization, receptor trafficking, or long-duration smooth muscle relaxation. [1]

Cardiovascular Safety Profiling of β2 Agonists

Naminterol, documented to possess beta-1 and alpha-adrenergic stimulatory activity yet lacking hemodynamic effects in human studies up to high doses, serves as an ideal positive control or comparator for cardiovascular safety pharmacology. It can be used to benchmark new chemical entities against a compound with a known, quantifiable lack of in vivo cardiovascular liability despite in vitro polypharmacology. [2]

Dose-Response and Potency Benchmarking in Asthma

With precisely defined ED₅₀ values for FEV₁ (131 ± 25 µg) and SGaw (159 ± 25 µg) derived from probit analysis in human asthmatics, Naminterol provides a well-characterized reference standard for calibrating the potency of novel bronchodilators in preclinical models. Its 25% lower ED₅₀ compared to etanterol offers a clear potency benchmark for in vivo dose-ranging studies. [3]

Translational Research for Respiratory Therapeutics

As a compound that reached Phase II clinical trials for asthma, Naminterol possesses greater translational relevance than many research-grade β₂ agonists. It is particularly valuable for academic or industrial programs seeking to validate target engagement or efficacy readouts in models intended to support Investigational New Drug (IND) applications for respiratory therapeutics. [4]

Application
Selection Property
Validation Focus
Delayed-Onset Pharmacodynamics Research
Defined delayed onset and extended duration profile
Temporal receptor response and desensitization endpoint review
Cardiovascular Safety Pharmacology Studies
Reported absence of hemodynamic effects
Heart rate and blood pressure endpoint monitoring
Inhaled Dose-Response Calibration
Potency benchmark context (FEV₁ ED₅₀)
Bronchodilator potency endpoint validation
Translational Respiratory Research
Phase II clinical development context
Preclinical-to-clinical bridging model target engagement

Technical Documentation Hub

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36 linked technical documents
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